N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1097857
InChI: InChI=1S/C20H22N2O3S/c1-4-12-5-6-16-17(11-21)20(26-18(16)7-12)22-19(23)13-8-14(24-2)10-15(9-13)25-3/h8-10,12H,4-7H2,1-3H3,(H,22,23)
SMILES: CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide

CAS No.:

Inhibitors

Cat. No.: VC1097857

Molecular Formula: C20H22N2O3S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide -

Molecular Formula C20H22N2O3S
Molecular Weight 370.5 g/mol
IUPAC Name N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C20H22N2O3S/c1-4-12-5-6-16-17(11-21)20(26-18(16)7-12)22-19(23)13-8-14(24-2)10-15(9-13)25-3/h8-10,12H,4-7H2,1-3H3,(H,22,23)
Standard InChI Key KDNBJJFZOPJVTD-UHFFFAOYSA-N
SMILES CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC

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